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molecular formula C10H10N2O2 B8634984 5,8-Dimethoxyquinoxaline

5,8-Dimethoxyquinoxaline

Cat. No. B8634984
M. Wt: 190.20 g/mol
InChI Key: RDERXHBRNGGJEC-UHFFFAOYSA-N
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Patent
US04486432

Procedure details

Ten grams of 5,8-dimethoxyquinoxaline were dissolved in 100 ml. of glacial acetic acid. After 60 ml. of 48% hydrobromic acid were added to the solution, the reaction was allowed to reflux overnight. The solution was evaporated to dryness in vacuo and a solution of 5% sodium bicarbonate was added until the reaction was basic. The solution was extracted several times with methylene chloride. The combined methylene chloride extracts were dried with sodium sulfate and evaporated to give an amorphous powder which was used without purification for the subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13]C)=[C:9]2[C:4]=1[N:5]=[CH:6][CH:7]=[N:8]2.Br>C(O)(=O)C>[OH:13][C:10]1[CH:11]=[CH:12][C:3]([OH:2])=[C:4]2[C:9]=1[N:8]=[CH:7][CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2N=CC=NC2=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
a solution of 5% sodium bicarbonate was added until the reaction
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted several times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride extracts were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an amorphous powder which
CUSTOM
Type
CUSTOM
Details
was used without purification for the subsequent reactions

Outcomes

Product
Name
Type
Smiles
OC1=C2N=CC=NC2=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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